rac Clopidogrel-d4 Hydrogen Sulfate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“rac Clopidogrel-d4 Hydrogen Sulfate” is a deuterated form of clopidogrel . It belongs to the API family of Clopidogrel . The compound is an irreversible inhibitor of the P2Y12 receptor, which is responsible for initiating a secondary messenger cascade that ultimately causes platelet aggregation .
Synthesis Analysis
The synthesis of “this compound” involves the use of deuterium, a heavy isotope of hydrogen . The presence of four deuterium atoms provides unique chemical and biological properties to the compound .Molecular Structure Analysis
The molecular formula of “this compound” is C16 2H4 H12 Cl N O2 S . H2 O4 S . The molecular weight is 423.92 .Physical and Chemical Properties Analysis
The compound is an off-white solid . It has a melting point of over 204 °C (dec.) . It is slightly soluble in methanol and water .科学的研究の応用
Spectroscopic Studies and Molecular Structure Analysis : Clopidogrel hydrogen sulfate has been studied for its molecular structure and vibrational spectra using tools like FT-Raman, FT-IR spectroscopy, and DSC combined with quantum chemical calculations. These studies provide insights into its conformation and intermolecular hydrogen bonding patterns (Srivastava et al., 2013).
Antiplatelet and Cardiovascular Applications : It's an effective antiplatelet agent used in the prevention of cardiovascular events. Research has shown that it has variable platelet response and its pharmacokinetics are not dose-linear. Its efficacy in large-scale clinical trials has led to its approval for treating cardiovascular conditions (Kummer et al., 2010).
Comparison with Other Salts for Antiplatelet Effects : Studies comparing Clopidogrel hydrogen sulfate with other salts like Clopidogrel benzene sulfonate have shown similar antiplatelet effects in patients with stable coronary artery disease. This suggests its potential interchangeability with other salts for specific clinical scenarios (Wang et al., 2016).
Chiral Inversion and Pharmacokinetics : Investigations into the chiral inversion of Clopidogrel in rats reveal that nonenzymatic inversion accounts for a certain percentage of inversion seen in vivo. This aspect is crucial for understanding its pharmacokinetics and safety profile (Reist et al., 2000).
Hydrogen Sulfide Release and Biomedical Applications : Clopidogrel has been identified as a clinical hydrogen sulfide donor, which is significant as hydrogen sulfide plays a critical role in signaling and therapeutic applications. This discovery provides avenues for developing hydrogen sulfide-releasing drugs (Zhu et al., 2018).
Bioequivalence and Pharmacokinetic Studies : Various studies have been conducted to establish the bioequivalence of different formulations of Clopidogrel hydrogen sulfate, ensuring consistency and reliability in its clinical use (Pei et al., 2020).
Solubility and Physical Properties Analysis : Research has been conducted to determine the solubility of Clopidogrel hydrogen sulfate in various solvents, which is critical for its formulation and stability in pharmaceutical preparations (Jim & Kim, 2012).
Synthetic Methods : Studies have also been conducted on the synthesis of Clopidogrel hydrogen sulfate, providing insights into more efficient and cost-effective production methods (Sashikanth et al., 2013).
作用機序
Target of Action
The primary target of rac Clopidogrel-d4 Hydrogen Sulfate is the P2Y12 receptor . This receptor plays a crucial role in initiating a secondary messenger cascade that ultimately leads to platelet aggregation .
Mode of Action
this compound acts as an irreversible inhibitor of the P2Y12 receptor . By binding to this receptor, it prevents the receptor from initiating the secondary messenger cascade, thereby inhibiting platelet aggregation .
Biochemical Pathways
The inhibition of the P2Y12 receptor disrupts the biochemical pathway leading to platelet aggregation. This disruption affects the downstream effects of this pathway, which include the formation of blood clots .
Pharmacokinetics
This means it is metabolized in the body to produce the active drug . The bioavailability of this compound would be influenced by factors such as absorption rate, distribution within the body, metabolic conversion to the active drug, and eventual excretion.
Result of Action
The primary result of this compound’s action is the prevention of platelet aggregation . This reduces the risk of blood clot formation, thereby decreasing the likelihood of events such as myocardial infarction (heart attack) and stroke .
生化学分析
Biochemical Properties
“rac Clopidogrel-d4 Hydrogen Sulfate” plays a significant role in biochemical reactions. It is an irreversible inhibitor of the P2Y12 receptor . The P2Y12 receptor is responsible for initiating a secondary messenger cascade that ultimately causes platelet aggregation .
Cellular Effects
The effects of “this compound” on cells are primarily related to its antiplatelet activity. By inhibiting the P2Y12 receptor, it prevents platelet aggregation, a key process in the formation of blood clots .
Molecular Mechanism
The molecular mechanism of action of “this compound” involves its binding to the P2Y12 receptor. This binding is irreversible, leading to a long-lasting inhibition of platelet aggregation .
特性
IUPAC Name |
methyl 2-(2-chloro-3,4,5,6-tetradeuteriophenyl)-2-(6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)acetate;sulfuric acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16ClNO2S.H2O4S/c1-20-16(19)15(12-4-2-3-5-13(12)17)18-8-6-14-11(10-18)7-9-21-14;1-5(2,3)4/h2-5,7,9,15H,6,8,10H2,1H3;(H2,1,2,3,4)/i2D,3D,4D,5D; |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FDEODCTUSIWGLK-QZFMBAIXSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(C1=CC=CC=C1Cl)N2CCC3=C(C2)C=CS3.OS(=O)(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1[2H])C(C(=O)OC)N2CCC3=C(C2)C=CS3)Cl)[2H])[2H].OS(=O)(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18ClNO6S2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
423.9 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。